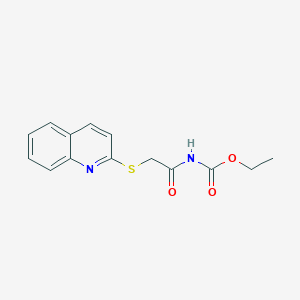
ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This environmentally friendly technique allows for the synthesis of a wide range of N-quinolin-2-yl substituted carbamates with good to high yields. The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and mild reaction conditions. The catalyst-free synthesis method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may have similar potential for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications.
Comparación Con Compuestos Similares
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds are oxidized forms of quinoline and have different reactivity and biological activity.
Dihydroquinolines: These are reduced forms of quinoline and exhibit different chemical properties.
Substituted Quinoline Compounds: Various substituted quinoline derivatives have been studied for their unique biological activities.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Propiedades
Número CAS |
735292-22-5 |
|---|---|
Fórmula molecular |
C14H14N2O3S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-12(17)9-20-13-8-7-10-5-3-4-6-11(10)15-13/h3-8H,2,9H2,1H3,(H,16,17,18) |
Clave InChI |
CUAJLIXPDPLUQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2C=C1 |
Solubilidad |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


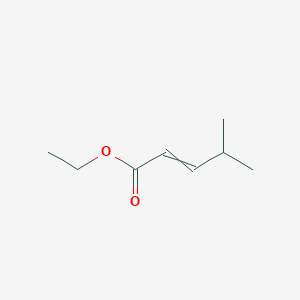
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
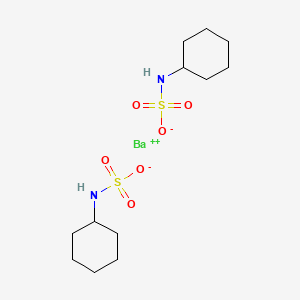

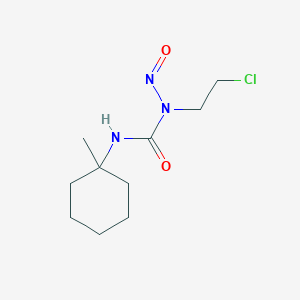
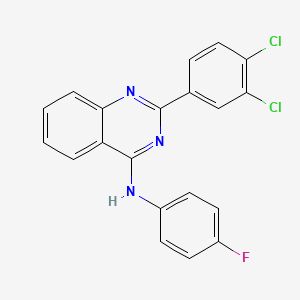
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

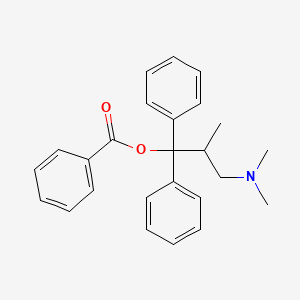

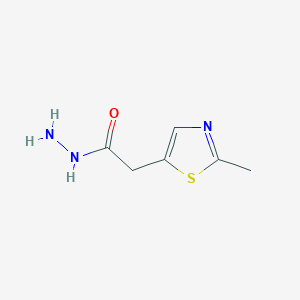
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
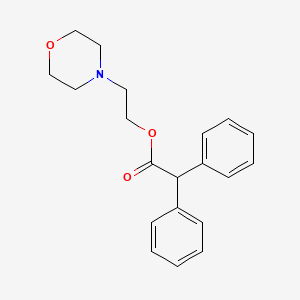
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
